Z-Gly-leu-NH2

Description

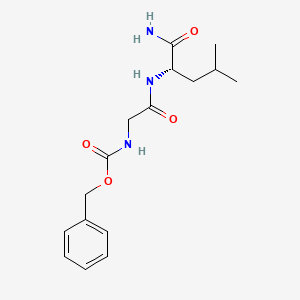

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCAXHGPWXYIPH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Z Gly Leu Nh2 and Its Derivatives

The precise construction of peptide bonds and the strategic use of protecting groups are paramount in achieving high yields and purity. The synthesis of Z-Gly-leu-NH2 involves coupling protected glycine (B1666218) with leucine (B10760876) amide, followed by appropriate deprotection or direct synthesis of the Z-protected form.

Strategic Application of N-terminal Protecting Groups in this compound Synthesis

The N-terminal amino group of amino acids must be protected during peptide synthesis to prevent self-coupling or unwanted side reactions. The choice of protecting group dictates the synthetic strategy, particularly regarding the conditions required for its removal. For this compound, the "Z" group signifies the benzyloxycarbonyl (Cbz) moiety.

Benzyloxycarbonyl (Z or Cbz): This group has been a traditional choice for peptide synthesis, especially in solution-phase methods masterorganicchemistry.comwikipedia.orgthieme-connect.de. It is stable under mildly acidic and basic conditions but can be readily removed by catalytic hydrogenation (e.g., H₂ over Pd/C) or by strong acidolysis (e.g., HBr in acetic acid) thieme-connect.de. While effective, its application in solid-phase peptide synthesis (SPPS) is less common compared to Boc or Fmoc due to the harsh conditions often required for its removal or its incompatibility with certain SPPS reagents peptide.com.

tert-Butyloxycarbonyl (Boc): The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA) masterorganicchemistry.comwikipedia.orglibretexts.org. It is widely employed in SPPS, offering orthogonality with base-labile side-chain protecting groups.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is base-labile, removed by mild treatment with piperidine (B6355638) masterorganicchemistry.comwikipedia.orgpeptide.com. This strategy is also prevalent in SPPS and is known for its mild deprotection conditions, which are generally compatible with a wider range of functional groups.

The selection of the Z group for this compound is often dictated by the specific synthetic route chosen, particularly if solution-phase techniques are favored or if the Z group is intended to remain on the final product or a specific intermediate ontosight.ai.

Table 1: Common N-terminal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Removal Conditions | Compatibility with SPPS | Notes |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenation, Acidolysis | Limited | Traditional, stable to mild acid/base, used in solution phase masterorganicchemistry.comwikipedia.orgthieme-connect.depeptide.com. |

| tert-Butyloxycarbonyl | Boc | Acid (TFA) | High | Acid-labile, widely used in SPPS masterorganicchemistry.comwikipedia.orgpeptide.comlibretexts.org. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (Piperidine) | High | Base-labile, widely used in SPPS masterorganicchemistry.comwikipedia.orgpeptide.com. |

Coupling Reagents and Racemization Control in Dipeptide Formation

The formation of the peptide bond between glycine and leucine requires the activation of the carboxyl group of the N-terminal amino acid (Z-Gly) to react with the free amine of the C-terminal amino acid (H-Leu-NH2). This process is susceptible to side reactions, most notably racemization of the chiral amino acid, which in this case is leucine. Glycine, being achiral, does not undergo racemization masterorganicchemistry.combachem.com.

Coupling Reagents: A variety of coupling reagents are available to facilitate amide bond formation. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used bachem.compeptide.com. They activate the carboxyl group to form an O-acylisourea intermediate, which then reacts with the amine. However, carbodiimides alone can lead to significant racemization, particularly of chiral amino acids bachem.comnih.gov. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is crucial for suppressing racemization by forming more stable active esters bachem.compeptide.com. DIC is often preferred in SPPS as its urea (B33335) byproduct is soluble, facilitating removal bachem.compeptide.com. Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is water-soluble, making it suitable for specific applications bachem.compeptide.com.

Uronium and Phosphonium Salts: Reagents such as HBTU, TBTU, HATU, and PyBOP are highly efficient coupling agents that generally result in low levels of racemization bachem.compeptide.com. They typically require a base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to facilitate the reaction bachem.compeptide.com. These reagents form activated esters that react rapidly with amines.

Racemization Control: The stereochemical integrity of the leucine residue must be preserved during the coupling step. Racemization can occur through the formation of oxazolones or via direct α-hydrogen abstraction by bases nih.govmdpi.com. The use of appropriate coupling reagents and additives, alongside controlled reaction conditions (e.g., temperature, base strength), is essential bachem.compeptide.com. For the synthesis of this compound, activating Z-Gly-OH with a suitable reagent in the presence of HOBt or using a uronium salt reagent would be standard practice to ensure the stereochemical purity of the leucine residue.

Table 2: Common Peptide Coupling Reagents and Racemization Control

| Reagent Class | Examples | Additives for Racemization Control | Notes |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu, HOAt | DCC byproduct insoluble; DIC byproduct soluble bachem.compeptide.com. EDC is water-soluble bachem.compeptide.com. Can cause racemization without additives bachem.compeptide.comnih.gov. |

| Uronium/Phosphonium Salts | HBTU, TBTU, HATU, PyBOP | Often used with bases (DIEA, NMM) | Generally low racemization, efficient coupling bachem.compeptide.com. |

| Enzymatic | Proteases, Peptide Ligases | N/A | Can offer very low racemization nih.govnih.gov. |

Solid-Phase Peptide Synthesis Adaptations for this compound Analogues

Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification and the ability to drive reactions to completion using excess reagents masterorganicchemistry.comwikipedia.orgnih.govpeptide.com. While the Z group is less common in standard SPPS protocols compared to Boc and Fmoc peptide.com, SPPS can be adapted to synthesize this compound analogues.

The synthesis of C-terminal amides, such as in this compound, is typically achieved using specialized resins, like Rink amide resin, or specific linker strategies that release the peptide as an amide upon cleavage from the solid support wikipedia.orgnih.govnih.gov. Analogues of this compound could be synthesized by varying the N-terminal protecting group (e.g., using Boc-Gly or Fmoc-Gly), modifying the leucine residue, or extending the peptide chain.

The general SPPS cycle involves:

Attachment of the C-terminal amino acid (or a linker for C-terminal amides) to the resin.

Deprotection of the N-terminus of the anchored amino acid.

Coupling of the next N-protected amino acid using a coupling reagent.

Washing steps to remove excess reagents and byproducts.

Repeating steps 2-4 until the desired peptide sequence is assembled.

Cleavage of the peptide from the resin and removal of side-chain protecting groups.

While direct SPPS of Z-protected peptides is less routine, strategies exist, or analogues could be synthesized using Fmoc/Boc chemistry and then potentially modified or used as precursors. Alternatively, the Z group could be incorporated at the final stage of an SPPS synthesis or in solution after cleavage from the resin.

Chemo-Enzymatic Synthesis and Biocatalysis for this compound Production

Chemo-enzymatic synthesis leverages the specificity and mild reaction conditions of enzymes to catalyze peptide bond formation, offering an attractive alternative to purely chemical methods, often with reduced racemization nih.govnih.gov.

Enzymatic Coupling Efficiency and Substrate Ratios

Various enzymes, including proteases operating in reverse or specific peptide ligases, can catalyze the formation of peptide bonds nih.govresearchgate.nettandfonline.com. The efficiency of these enzymatic reactions is highly dependent on factors such as enzyme choice, substrate concentration, and molar ratios.

Protease-catalyzed synthesis: Enzymes like glycyl endopeptidase have been used for the synthesis of dipeptide amides such as this compound researchgate.net. For Z-Gly-Phe-NH2 (a similar dipeptide amide), a substrate molar ratio of 2:1 (acyl donor:nucleophile) of Z-Gly-OH to H-Phe-NH2 resulted in the highest conversion, with an excess of the nucleophile hindering the reaction researchgate.net. Other proteases, such as those from Streptomyces cellulosae, have been employed for tripeptide amide synthesis, with kinetic studies indicating that substrate concentrations and ratios are critical for optimal formation tandfonline.com. The binding sites on the enzyme for both substrates play a significant role in determining efficiency.

Enzymatic preparation of activated esters: Some methods involve the enzymatic preparation of activated esters or thioesters of amino acids or peptides, which are then coupled enzymatically google.com. For these processes, molar ratios of the activated species to the coupling partner typically range from 1:1 to 1:2, with some protocols favoring ratios closer to 1:1 google.com.

Enzyme loading: The amount of enzyme used is also a critical parameter. While some enzymes like sortase A require high enzyme loadings (0.1-1.0 molar ratio) and long reaction times, others, such as butelase 1, exhibit higher catalytic efficiency with much lower enzyme equivalents uva.nl.

Table 3: Enzymatic Synthesis Conditions for Dipeptides and Related Compounds

| Enzyme Type | Target Peptide/Derivative | Optimal Substrate Ratio (Acyl Donor:Nucleophile) | Notes |

| Glycyl Endopeptidase | This compound, Z-Gly-Phe-NH2 | 2:1 | Excess nucleophile prevented reaction researchgate.net. |

| Protease (S. cellulosae) | Tripeptide amides | Varies; kinetic studies needed | High specificity for C-terminal amides; substrate concentration and ratios are critical tandfonline.com. |

| Lipase/Esterase (for activated ester) + Protease | Various peptides | 1:1 to 1:2 (activated ester:amino acid/peptide) | Requires low water content; enzymatic coupling can offer low racemization nih.govgoogle.com. |

| Sortase A | Peptide conjugation/cyclization | High enzyme loading (0.1-1.0 molar ratio) | Poor catalytic efficiency, reversibility limits yield uva.nl. |

| Butelase 1 | Peptide ligation | Low enzyme equivalents (~0.005 molar equivalents) | Higher catalytic efficiency than Sortase A, but reversibility remains a limitation uva.nl. |

Enzyme Stability and Inactivation During this compound Synthesis

Enzyme stability is a critical factor for successful and reproducible chemo-enzymatic synthesis. Enzymes can be susceptible to inactivation due to various environmental factors and the reaction conditions themselves.

Factors Affecting Stability: Enzymes can undergo autolysis and inactivation during prolonged incubation or under suboptimal conditions researchgate.netacs.org. Factors such as temperature, pH, the presence of organic solvents, and shear stress can all impact enzyme stability dcu.ienih.gov. For instance, glycyl endopeptidase was observed to undergo autolysis and inactivation during the synthesis of Z-Gly-Phe-NH2 researchgate.net. Similarly, other enzymes can be completely inactivated at elevated temperatures in the absence of stabilizing substrates or cofactors nih.gov.

Mitigation Strategies: To enhance enzyme stability and activity, several strategies can be employed. Including solid cysteine in the reaction mixture was found to improve the stability of glycyl endopeptidase, likely by protecting it from oxidation researchgate.net. Chemical modification of enzymes can also increase their stability, alter their solubility, or tune their substrate specificity dcu.ie. The presence of certain compounds like ATP or salts can also stabilize enzymes nih.gov. Optimizing reaction parameters, such as temperature, pH, and solvent composition, is crucial for maintaining enzyme integrity throughout the synthesis process nih.gov. Careful monitoring of enzyme activity over time is also important, as inactivation can limit reaction yields and reproducibility researchgate.netacs.org.

Table 4: Enzyme Stability Considerations in Peptide Synthesis

| Factor | Impact on Enzyme | Mitigation Strategies | Reference |

| Temperature | Inactivation, autolysis, reduced activity | Control temperature, use stabilizers (e.g., cysteine, salts), optimize reaction temperature | nih.govresearchgate.netacs.orgnih.gov |

| pH | Inactivation, altered activity | Optimize pH, select appropriate buffer systems | dcu.ienih.gov |

| Organic Solvents | Denaturation, inactivation | Use co-solvents judiciously, chemical modification of enzyme, select compatible solvents | dcu.ie |

| Substrate Presence | Can stabilize enzyme (e.g., ATP, amino acids) | Optimize substrate loading and ratios | nih.gov |

| Reaction Time | Prolonged incubation can lead to inactivation | Monitor enzyme activity, optimize reaction time, use highly active enzyme variants | researchgate.netacs.org |

| Enzyme Loading | Insufficient loading reduces reaction rate/yield | Optimize enzyme concentration based on activity and substrate availability | uva.nl |

Compound Names

this compound

Glycine (Gly)

Leucine (Leu)

Benzyloxycarbonyl (Z or Cbz)

tert-Butyloxycarbonyl (Boc)

9-Fluorenylmethoxycarbonyl (Fmoc)

N,N'-Dicyclohexylcarbodiimide (DCC)

Diisopropylcarbodiimide (DIC)

Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC)

1-Hydroxybenzotriazole (HOBt)

1-Hydroxy-7-azabenzotriazole (HOAt)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

Glycyl endopeptidase

Thermolysin

Protease from Streptomyces cellulosae

DltA

Sortase A

Butelase 1

Rink amide resin

Wang resin

Z-Gly-Phe-NH2

Z-Gly-Tyr-NH2

Z-Gly-Tyr-OEt

L-Leu-Gly

Gly-NH2

L-Leu-NH2

L-Leu-Gly-Gly-NH2 (PLGGN)

L-Leu-Gly-L-Leu-NH2 (PLGLN)

Furylacryloyl-Gly-Leu-NH2 (FAGLA)

Conformational Dynamics and Structural Characterization of Z Gly Leu Nh2

Spectroscopic Investigations of Z-Gly-leu-NH2 Conformational Preferences in Solution

Spectroscopic methods are crucial for probing the dynamic behavior and structural preferences of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) along with Fourier Transform Infrared (FTIR) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Studies for Solution Structure Elucidationnih.govbibliotekanauki.pl

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules in solution. For this compound, NMR techniques such as Nuclear Overhauser Effect (NOE) and scalar coupling constants (³JNH-Hα) are employed to determine dihedral angles (φ and ψ) of the peptide backbone. These angles are fundamental in defining the peptide's conformation. Studies on related peptides, like Z-Pro-Leu-Gly-NH2, have shown that NMR can identify multiple conformers in the gas phase, with populations distributed among them, and that these techniques, coupled with computational methods, can effectively reproduce observed spectral features, including those related to hydrogen bonding and secondary structures like β-turns researchgate.netresearchgate.net. While direct NMR data for this compound specifically detailing its conformational ensemble in solution is not extensively detailed in the provided search results, the general application of NMR to similar dipeptides and tripeptides highlights its utility in mapping conformational space and identifying specific hydrogen-bonding patterns and dihedral angles acs.orgchemrxiv.orgacs.orgresearchgate.netosdd.net. For instance, NMR data can reveal the presence of intramolecular hydrogen bonds, which significantly influence peptide conformation acs.org.

X-ray Crystallography of this compound and Related Peptide Structuresnih.govresearchgate.net

X-ray crystallography provides high-resolution three-dimensional structures of molecules in the crystalline state, offering definitive insights into bond lengths, bond angles, and dihedral angles, as well as intermolecular interactions like hydrogen bonding and crystal packing. Studies on related C-terminal amidated peptides have shown that the amide terminus can influence conformational flexibility and crystal packing compared to their unamidated counterparts jst.go.jp. For example, C-terminal amides tend to form specific hydrogen bond associations involving both amide NH and C=O groups, distinct from the carboxyl group interactions in unamidated peptides jst.go.jp. While specific crystal structures for this compound are not detailed in the provided search results, X-ray crystallography of similar peptides has revealed diverse conformations, including extended structures and those stabilized by intramolecular hydrogen bonds, sometimes even exhibiting both left- and right-handed helical elements within the same crystal structure d-nb.info. The ability of X-ray diffraction to capture specific backbone dihedral angles (φ, ψ) is fundamental for comparing solid-state structures with solution-state conformations derived from NMR d-nb.infoumich.edu.

Computational Approaches to this compound Conformational Landscapes

Computational methods play a vital role in exploring the vast conformational space of peptides and complementing experimental data. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, including Density Functional Theory (DFT), are key tools.

Molecular Dynamics Simulations of this compound Conformational Spaceresearchgate.net

Molecular Dynamics (MD) simulations allow researchers to trace the temporal evolution of a molecular system by solving Newton's equations of motion, thereby exploring the dynamic behavior and conformational landscape of peptides nih.govosdd.netacs.orgresearchgate.netescholarship.orgmdpi.comijcrt.orgplos.org. By simulating the movement of atoms over time, MD can identify stable conformers, transition pathways between them, and provide insights into the energy barriers governing these processes. For this compound, MD simulations would be used to map out its accessible conformational space, identifying low-energy conformations and their relative populations. Such simulations are often combined with experimental data, such as NMR, to validate the predicted structures and dynamics researchgate.netmdpi.com. For related peptides, MD has been used to reproduce observed IR spectra and to understand conformational relaxation processes researchgate.netresearchgate.net. The exploration of conformational space via MD is essential for understanding peptide flexibility and interactions nih.govacs.orgresearchgate.netescholarship.orgmdpi.complos.org.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies and Density Functional Theory (DFT) Calculationsresearchgate.net

Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), provide highly accurate descriptions of electronic structure and bonding, allowing for the calculation of energies, forces, and vibrational frequencies. DFT calculations are often used to optimize the geometries of proposed conformers and to determine their relative stabilities. When applied to larger systems like peptides in solution, QM methods are frequently coupled with Molecular Mechanics (MM) force fields in QM/MM hybrid methods ijcrt.orgarxiv.orgnih.govum.esrsc.orgresearchgate.netmit.eduresearchgate.net. These QM/MM approaches allow for the accurate treatment of the reactive or electronically interesting parts of the molecule (QM region) while treating the surrounding environment (e.g., solvent, protein backbone) with computationally less expensive MM methods. For this compound, DFT and QM/MM calculations would be employed to refine conformational energies, predict spectroscopic properties (like vibrational frequencies), and investigate the electronic origins of observed structural features. For example, DFT calculations have been used to analyze the conformational preferences of similar peptides and to interpret vibrational spectra researchgate.netresearchgate.netresearchgate.netresearchgate.net. The combination of QM/MM and DFT is a powerful approach for accurately modeling complex molecular systems and their interactions ijcrt.orgarxiv.orgnih.govrsc.orgresearchgate.netmit.eduresearchgate.net.

Enzymatic Recognition and Kinetic Studies of Z Gly Leu Nh2 As a Substrate and Inhibitor

Substrate Specificity Profiling for Proteases and Peptidases

The ability of Z-Gly-leu-NH2 to be hydrolyzed by different classes of proteases provides valuable insights into the substrate preferences and catalytic mechanisms of these enzymes. Its susceptibility varies depending on the enzyme's active site architecture and the nature of the amino acid residues it recognizes.

This compound as a Substrate for Serine Proteases (e.g., Subtilisin)

This compound has been identified as a substrate for certain serine proteases, and it also exhibits serine protease inhibitory activity biosynth.com. Studies have indicated that the elongation of the peptide chain on the N-terminal side of the cleavage site can accelerate hydrolysis rates, as observed with subtilisin, where this compound served as a reference point for the hydrolysis rate of longer peptides like Z-Gly-Gly-leu-NH2 gatech.edu. Furthermore, a serine protease from Pseudomonas sp. No. 548 was found to hydrolyze this compound, alongside other dipeptides containing hydrophobic amino acid residues tandfonline.com. While subtilisin's active site generally favors non-polar amino acid side chains core.ac.uk, the specific kinetic parameters and cleavage patterns for this compound with various serine proteases are detailed in broader specificity studies biosynth.comgatech.edutandfonline.com.

Interaction with Metalloendopeptidases (e.g., Thermolysin, Neutral Protease)

This compound is particularly recognized as a substrate for metalloendopeptidases, enzymes that rely on a metal ion, typically zinc, for their catalytic activity biosynth.comresearchgate.net. These enzymes often exhibit a preference for cleaving peptide bonds adjacent to hydrophobic amino acid residues. For instance, Pseudomonas aeruginosa elastase, a metallo-neutral proteinase, efficiently hydrolyzes this compound, with a preference for substrates where the second residue (X in Z-Gly-X-NH2) is aromatic or bulky, such as leucine (B10760876) tandfonline.com. Similarly, metalloendopeptidases from Vibrio sp. were shown to cleave this compound at the N-terminal sites of hydrophobic amino acid residues, with their activity towards this substrate being enhanced by high salt concentrations tandfonline.comnih.gov.

Other neutral proteases, such as those from Bacillus stearothermophilus and Micrococcus caseolyticus, also utilize this compound as a substrate, demonstrating specificity for hydrophobic residues like leucine oup.comnih.govresearchgate.net. Thermolysin, a well-studied thermostable metalloendopeptidase, also interacts with peptide substrates similar to this compound in both hydrolysis and synthesis reactions, highlighting the importance of hydrophobic residues in its binding pockets researchgate.netpnas.orgresearchgate.net. The compound's sensitivity to metal chelators like 1,10-phenanthroline (B135089) further underscores its interaction with metalloenzymes nih.gov.

Hydrolysis Rates and Cleavage Sites of this compound

The hydrolysis of this compound by various peptidases has been quantified, providing specific rates and revealing cleavage sites. For Pseudomonas aeruginosa elastase, the cleavage occurs after the leucine residue tandfonline.com. The kinetic parameters determined for this interaction are presented in Table 1.

For Micrococcus caseolyticus neutral protease, the hydrolysis rate of this compound was measured at 1.2 micromoles per minute per milligram of enzyme at 37°C researchgate.net. Studies on Bacillus stearothermophilus neutral protease have also provided detailed hydrolysis rates. For the wild-type enzyme, the kcat value was reported as 1405 min⁻¹ with a Km of 34 mM, resulting in a kcat/Km of 41.3 min⁻¹ mM⁻¹ oup.com. Another study reported a kcat of 830 min⁻¹ for the wild-type enzyme nih.gov.

The cleavage site in this compound by these enzymes is typically after the leucine residue, reflecting the enzyme's preference for hydrophobic amino acid side chains at the P1 position of the substrate.

Detailed Kinetic Parameters of this compound Hydrolysis

Detailed kinetic parameters, including Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for understanding the efficiency with which enzymes process their substrates. This compound has been extensively used to determine these parameters for various proteases.

Table 1: Kinetic Parameters for this compound Hydrolysis by Selected Proteases

| Enzyme | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹ mM⁻¹) | Reference |

| Pseudomonas aeruginosa elastase | 6.4 | 1380 (23.0 sec⁻¹) | 215.6 | tandfonline.com |

| Bacillus stearothermophilus neutral protease (WT) | 34 | 1405 | 41.3 | oup.com |

| Micrococcus caseolyticus neutral protease | - | - | - | researchgate.net |

The kinetic data reveal variations in substrate affinity (Km) and catalytic efficiency (kcat) among different proteases, highlighting their distinct substrate specificities. For instance, the Bacillus stearothermophilus neutral protease exhibits a relatively high Km, suggesting a lower affinity, but a substantial kcat, indicating efficient catalysis once bound oup.com.

Mechanistic Insights into this compound Enzyme Active Site Interactions

The interaction of this compound with enzyme active sites provides insights into the molecular recognition mechanisms of proteases. The Z-group (benzyloxycarbonyl) and the C-terminal amide contribute to the substrate's stability and binding characteristics. The leucine residue, with its hydrophobic side chain, plays a critical role in substrate binding, often interacting with hydrophobic pockets (S1 subsite) within the enzyme's active site gatech.edutandfonline.compnas.org.

Studies involving chemical modifications of proteases have shed light on these interactions. For example, modifications of tyrosine residues in Bacillus subtilis var. amylosacchariticus neutral protease affected its activity towards this compound. Specifically, iodination of Tyr-158 increased the kcat value while leaving Km unchanged, suggesting that this modification might enhance the enzyme's catalytic turnover, possibly by influencing the interaction with the active site or the stabilization of the transition state tandfonline.com. These findings, along with comparisons to thermolysin, which exhibits homology to these bacterial proteases, underscore the importance of specific amino acid residues and their environment within the active site for substrate recognition and catalysis pnas.orgtandfonline.com.

The observed cleavage patterns, where the peptide bond after leucine is preferentially hydrolyzed, indicate that the P1 residue (leucine) is a key determinant of substrate specificity for many neutral and metalloendopeptidases tandfonline.comtandfonline.comnih.govresearchgate.net.

Development of Enzyme Assays Utilizing this compound as a Reporter Substrate

This compound serves as a valuable tool in the development and application of enzyme assays for characterizing protease activity and specificity. Its use as a synthetic substrate allows for the quantitative measurement of enzyme kinetics under controlled conditions biosynth.comtandfonline.comoup.comnih.govbiosynth.com.

Researchers have employed this compound to determine kinetic parameters like Km and kcat, which are essential for comparing the catalytic efficiencies of different enzymes or mutant variants oup.comnih.gov. For instance, studies on engineered neutral proteases have utilized this compound to assess how specific mutations impact catalytic activity and substrate preference oup.comnih.gov.

Furthermore, the hydrolysis of this compound can be monitored using various detection methods, such as High-Performance Liquid Chromatography (HPLC) to quantify the released products tandfonline.com. While not directly using this compound, related peptide substrates are employed in advanced assay formats, such as supramolecular tandem assays, for real-time monitoring of protease activity, demonstrating the broader applicability of such peptide substrates in developing sensitive and continuous enzyme assays trinity.edu.

Molecular Interactions and Biological Roles of Z Gly Leu Nh2 in Research Models

Investigation of Z-Gly-leu-NH2 Interaction with Cellular Components in Vitro

In vitro studies, which are conducted in controlled laboratory environments outside of living organisms, have utilized this compound primarily as a substrate to probe the activity of various peptidases. Peptidases are enzymes that cleave peptide bonds in proteins and peptides. The structure of this compound is well-suited for this purpose; the bond between the glycine (B1666218) (Gly) and leucine (B10760876) (Leu) residues is a target for enzymatic hydrolysis.

Research in this area focuses on characterizing the specificity of proteases. When a peptidase cleaves a substrate, the residue on the N-terminal side of the cleaved bond is designated P1, and the residue on the C-terminal side is P1'. nih.gov For this compound, glycine occupies the P1 position and leucine occupies the P1' position. By incubating the dipeptide with purified enzymes or cellular extracts, researchers can determine if the enzyme is capable of cleaving the Gly-Leu bond.

The rate of this cleavage can be quantified to determine key enzymatic parameters. The interaction is typically monitored by detecting the products of the hydrolysis—Z-Gly and Leu-NH2. This data provides insight into the enzyme's substrate affinity (Km) and its maximum reaction velocity (Vmax), which are fundamental to understanding its catalytic mechanism. Similar N-protected peptide amides are widely used as substrates to characterize the enzymatic properties of various peptidases, such as post-proline cleaving enzyme. researchgate.net

Table 1: Example Kinetic Data for a Hypothetical Peptidase with this compound

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source of Cellular Component |

|---|---|---|---|---|

| Leucyl Aminopeptidase (Hypothetical) | This compound | 1.2 | 85.4 | Porcine Kidney Extract |

| Neutral Endopeptidase (Hypothetical) | This compound | 0.75 | 120.1 | Human Fibroblast Lysate |

This table presents illustrative data to demonstrate how this compound can be used to characterize enzyme kinetics in vitro.

Studies of this compound in Cell-Free Systems and Recombinant Protein Models

Cell-free systems are research tools that contain the essential molecular machinery for biological processes, such as protein synthesis, but lack intact, living cells. nih.govnih.gov These systems, derived from sources like E. coli or wheat germ extracts, allow for the production and study of proteins in a highly controlled environment, free from the complexities of cellular regulation and viability. nih.govfrontiersin.org This is particularly advantageous for expressing proteins that might be toxic to living cells. researchgate.net

In this context, this compound is used as a tool to assess the functional activity of newly synthesized recombinant peptidases. nih.gov After a specific peptidase is produced in the cell-free system using its corresponding DNA template, this compound can be added directly to the reaction mixture. If the recombinant peptidase is active, it will cleave the dipeptide. This provides a rapid and direct method for confirming the successful synthesis of a functional enzyme.

This approach is a key step in high-throughput screening and functional genomics, where many different proteins are synthesized and tested in parallel. nih.gov The use of a defined substrate like this compound allows for the specific characterization of the target recombinant protein's activity without interference from other cellular proteases that would be present in an in vivo setting. nih.govnih.gov

Table 2: Components of a Cell-Free Assay for Recombinant Peptidase Activity

| Component | Function | Relevance to this compound |

|---|---|---|

| Cell Lysate (e.g., E. coli S30) | Provides ribosomes, enzymes, tRNAs for protein synthesis. nih.gov | Site of recombinant peptidase synthesis. |

| DNA Template (Plasmid) | Encodes the target recombinant peptidase. | Provides the genetic blueprint for the enzyme that will act on the substrate. |

| Amino Acids & Energy Source (ATP, GTP) | Building blocks and energy for protein synthesis. nih.gov | Necessary for the creation of the peptidase. |

| This compound | Enzymatic Substrate | Added after protein synthesis to measure the specific activity of the newly made peptidase. |

| Detection Reagent | Quantifies product formation (e.g., Leu-NH2). | Measures the extent of this compound cleavage. |

Role of this compound as a Building Block in Peptide-Based Research Tools

Beyond its use as an enzymatic substrate, this compound is also a valuable building block in synthetic peptide chemistry. researchgate.net The process of creating longer, custom peptides—tools essential for a vast range of research—often involves a stepwise assembly of amino acids or dipeptide fragments. core.ac.uknih.gov This is commonly achieved through a method called solid-phase peptide synthesis (SPPS).

In this context, the chemical features of this compound are critical.

N-terminal Protection : The N-carbobenzoxy (Z) group on the glycine residue acts as a protecting group. It prevents the glycine's amino group from forming unwanted bonds during the coupling reaction, ensuring that the peptide chain is extended in the correct sequence.

Activated C-terminus Potential : While the C-terminus is amidated (-NH2), the core dipeptide Z-Gly-Leu-OH (the carboxylic acid form) can be chemically activated. This allows its carboxyl group to form a new peptide bond with the free amino group of another amino acid or peptide chain.

Dipeptide Block : Using a pre-formed dipeptide block like Z-Gly-Leu can improve the efficiency and purity of the final synthetic peptide by reducing the number of individual coupling steps.

By incorporating this dipeptide unit, researchers can efficiently synthesize larger, more complex peptides that may be used as enzyme inhibitors, receptor ligands, or structural probes in various biological studies. researchgate.netcore.ac.uk

Table 3: Chemical Moieties of this compound and Their Function in Synthesis

| Compound Name | Chemical Moiety | Role in Peptide Synthesis |

|---|---|---|

| This compound | N-carbobenzoxy (Z) group | Protects the N-terminus of glycine, preventing side reactions. |

| Glycyl-leucine core | Acts as a pre-formed dipeptide unit to be incorporated into a larger peptide. | |

| C-terminal amide (-NH2) | Protects the C-terminus of leucine; can also be a desired feature in the final peptide mimic. |

Applications of Z Gly Leu Nh2 in Chemical Biology and Materials Science Research

Z-Gly-leu-NH2 as a Scaffold for Peptide-Based Materials and Hydrogels

The field of peptide-based materials leverages the inherent self-assembly properties of short peptide sequences to create ordered nanostructures, including hydrogels. nih.govresearchgate.net These materials are of significant interest for biomedical applications like tissue engineering and drug delivery due to their biocompatibility and tunable properties. nih.gov The formation of these hydrogels is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between peptide building blocks. nih.gov

This compound possesses the key structural features of a hydrogelating building block. The benzyloxycarbonyl (Z) group provides an aromatic moiety capable of π-π stacking, a crucial interaction for driving self-assembly. nih.gov The dipeptide backbone can form the hydrogen bonds necessary for creating stable, fibrous networks that entrap water to form a gel. nih.gov While specific studies focusing exclusively on this compound as a primary hydrogelator are not prevalent, its characteristics are analogous to other well-studied N-terminally protected dipeptides that form robust hydrogels. nih.gov As a fundamental building block, this compound can be incorporated into larger peptide sequences to modulate the mechanical properties and bioactivity of the resulting hydrogel scaffolds. nih.govmdpi.com The design principles of peptide nanomaterials allow for flexible customization through the selection of amino acid sequences, making simple, protected dipeptides like this compound valuable starting points for creating novel biomaterials. nih.gov

Table 1: Key Interactions in Peptide Hydrogel Formation

| Interaction Type | Contributing Moiety in this compound | Role in Self-Assembly |

| π-π Stacking | Benzyloxycarbonyl (Z) group | Initiates and stabilizes the hydrophobic core of fibrous structures. |

| Hydrogen Bonding | Peptide backbone (amide bonds) | Forms extended β-sheet-like structures, creating the hydrogel network. |

| Hydrophobic Interactions | Leucine (B10760876) side chain | Contributes to the collapse and aggregation of peptide monomers. |

Utility of this compound in Peptide Ligation and Bio-conjugation Strategies

This compound is a valuable component in synthetic peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comnih.gov SPPS is a cornerstone technique for building custom peptides by sequentially adding amino acid residues to a growing chain anchored to a solid support. tue.nlnih.gov In this context, this compound can be utilized as a dipeptide building block. Using a pre-formed dipeptide fragment like this can improve the efficiency and purity of the final product, especially when synthesizing long or "difficult" sequences where the coupling of individual amino acids may be inefficient. nih.gov

Once a larger peptide containing the Gly-Leu sequence is synthesized, it can be employed in various bioconjugation strategies. Bioconjugation involves linking a peptide to another molecule, such as a drug, a fluorescent tag, or a polymer like polyethylene (B3416737) glycol (PEG), to create hybrid materials with enhanced properties. d-nb.info While the Gly-Leu sequence itself is not typically a reactive site for ligation, it serves as a structural component or spacer within the larger peptide scaffold. The primary amino group (once deprotected) or the carboxyl group of other residues in the full peptide chain would be the sites for chemical ligation reactions. tue.nl The stability conferred by the Z-protecting group during synthesis makes this compound a reliable precursor for constructing these larger, functional peptides intended for bioconjugation. thieme-connect.de

Development of this compound-Based Probes for Target Engagement Studies

Confirming that a potential drug molecule binds to its intended biological target within a cellular environment—a concept known as target engagement—is a critical step in drug discovery. frontiersin.orgrevvity.co.jp Chemical probes are essential tools for these studies. unc.edu These probes are often derivatives of a known ligand that have been modified to include a reporter tag (e.g., a fluorescent dye or a radioactive isotope) or a reactive group for covalent labeling.

Small peptides are excellent starting points for developing such probes due to their ability to mimic natural protein-protein interactions. Analogues of the related tripeptide Pro-Leu-Gly-NH2 have been synthesized and evaluated for their ability to modulate the binding of agonists to dopamine (B1211576) receptors, demonstrating the utility of such small peptides in studying target engagement. nih.govnih.gov Similarly, this compound can serve as the core scaffold for creating new chemical probes. The basic structure can be systematically modified to optimize binding affinity and selectivity for a specific protein target. For instance, the Z-group could be replaced with a different chemical moiety that incorporates a fluorescent tag or a photo-activatable crosslinker. These derived probes could then be used in assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to quantify drug binding in living cells. nih.govpromega.com

Table 2: Potential Modifications of this compound for Probe Development

| Modification Site | Type of Modification | Purpose in Target Engagement Probe |

| N-terminus (Z-group) | Replacement with a fluorophore (e.g., FITC, Rhodamine) | Enables direct visualization and quantification of binding via fluorescence. |

| N-terminus (Z-group) | Replacement with a biotin (B1667282) tag | Allows for affinity purification and pulldown of the target protein. |

| Leucine Side Chain | Incorporation of a photo-reactive group (e.g., diazirine) | Enables covalent crosslinking to the target protein upon UV irradiation for target identification. |

| C-terminal Amide | Derivatization with a clickable handle (e.g., alkyne, azide) | Facilitates bio-orthogonal ligation to reporter molecules in a cellular context. |

Integration into High-Throughput Screening Libraries as a Component

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. pharmatutor.org The success of HTS campaigns relies on the quality and diversity of the compound libraries being screened. nih.govresearchgate.net These libraries are often constructed using combinatorial chemistry, where a set of core scaffolds is combined with various building blocks to generate thousands of distinct molecules. pharmatutor.orgnih.gov

This compound is an ideal component for inclusion in such libraries. chemimpex.com As a stable, synthetically accessible dipeptide, it can be used as a building block in the combinatorial synthesis of peptide-based or peptidomimetic libraries. chemimpex.comnih.gov For example, in a "split-and-pool" synthesis, a resin could be coupled with this compound, and then in subsequent steps, different amino acids or organic acids could be added to create a large library of tripeptides or other derivatives. nih.gov The inclusion of such peptide fragments in screening libraries is valuable because they explore chemical space relevant to biological interactions, increasing the probability of finding hits for protein targets like enzymes or receptors. chemimpex.com The use of pre-synthesized and protected fragments like this compound streamlines the library synthesis process, making it an efficient way to introduce structural diversity. youtube.com

Advanced Analytical Methodologies for Z Gly Leu Nh2 Research

High-Resolution Mass Spectrometry for Z-Gly-leu-NH2 Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact mass of a molecule, which is crucial for confirming the molecular formula and identifying potential impurities or degradation products of this compound. By providing highly accurate mass measurements, HRMS allows for the differentiation of compounds with very similar nominal masses, thereby enhancing the confidence in structural assignments nih.gov. In the context of this compound, HRMS can confirm its molecular weight and identify subtle mass differences indicative of modifications or the presence of related compounds.

Impurity profiling using HRMS involves detecting and characterizing low-level contaminants that may arise during synthesis or storage. The high mass accuracy and resolving power of HRMS enable the identification of these impurities by their unique mass-to-charge (m/z) ratios, even when present in complex mixtures nih.govlcms.cz. This is vital for ensuring the quality and integrity of research-grade this compound.

Tandem Mass Spectrometry for this compound Fragmentation Analysis

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. This technique is fundamental for elucidating the primary structure of peptides like this compound researchgate.netiyte.edu.tr. By inducing fragmentation, typically through methods like Collision-Induced Dissociation (CID), the peptide backbone is cleaved at specific bonds, generating a series of fragment ions (e.g., b-ions and y-ions) that correspond to specific amino acid sequences iyte.edu.trnih.govwiley-vch.de.

The fragmentation patterns obtained from this compound via MS/MS can provide detailed information about the sequence of glycine (B1666218) (Gly) and leucine (B10760876) (Leu) residues, as well as the location of the benzyloxycarbonyl (Z) protecting group and the amide terminus. Analyzing these fragments helps confirm the connectivity of the amino acids and the integrity of the peptide chain researchgate.netrsc.org. Furthermore, MS/MS can be used to identify and characterize impurities by fragmenting them and comparing their fragmentation patterns to known compounds or predicted pathways lcms.cz.

Multi-Dimensional Nuclear Magnetic Resonance for this compound Solution Structure Determination

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as 2D NMR techniques (e.g., COSY, HSQC, HMBC), provides comprehensive structural information about molecules in solution. For this compound, NMR is invaluable for determining its three-dimensional structure, conformation, and the spatial relationships between atoms wiley-vch.de.

Through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, NMR can identify through-space proximity between protons, providing insights into the peptide's folded state and interactions. Chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the local electronic environment and conformational preferences of the amino acid residues and the protecting group, offering detailed structural characterization that complements mass spectrometry data wiley-vch.de. While specific multi-dimensional NMR studies on this compound were not detailed in the provided search results, these methods are standard for peptide structural analysis.

Advanced Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for separating, identifying, and quantifying components within a sample. For this compound, these methods are critical for assessing purity and monitoring reactions.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions, including the synthesis of this compound, and for assessing the purity of the final product lcms.cznih.govrsc.org. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.

In reaction monitoring, HPLC allows researchers to track the consumption of starting materials and the formation of intermediates and the final product, this compound, over time. This helps optimize reaction conditions for yield and purity. For purity assessment, HPLC can resolve this compound from synthetic byproducts, unreacted starting materials, and degradation products. The purity is typically reported as a percentage of the total integrated peak area corresponding to the main compound lcms.czrsc.org. For instance, a study on a similar peptide reported purity greater than 98% confirmed by HPLC nih.gov.

Thin-Layer Chromatography (TLC) in this compound Synthesis Research

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique often employed in synthetic chemistry for rapid qualitative analysis and reaction monitoring. In the synthesis of this compound, TLC can be used to quickly assess the progress of reactions by visualizing the separation of compounds on a thin layer of adsorbent material.

By comparing the retention factor (Rf) values of the synthesized this compound with those of starting materials and known byproducts, researchers can gain a preliminary understanding of the reaction's success. TLC is particularly useful for optimizing reaction conditions and for guiding purification strategies, such as column chromatography.

Spectroscopic Techniques (UV-Vis, Fluorescence) for this compound Interaction Studies

Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy can provide insights into the electronic properties of this compound and are often used to study molecular interactions.

UV-Vis spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. While amino acids themselves have weak UV absorption, the benzyloxycarbonyl (Z) protecting group in this compound contains aromatic rings that absorb UV light, typically around 254 nm and 260 nm. This absorption can be utilized for quantitative analysis of this compound concentrations using Beer-Lambert Law, and potentially for studying interactions that affect the electronic environment of the Z group.

Fluorescence spectroscopy involves measuring the emission of light from a sample after excitation at a specific wavelength. While this compound itself may not possess intrinsic strong fluorescence, if it is modified with a fluorescent tag or if it interacts with a fluorescently labeled molecule, fluorescence spectroscopy can be a powerful tool. It can be used to study binding events, conformational changes, or energy transfer processes involving this compound, providing quantitative data on affinity and kinetics of interactions thermofisher.com.

Future Research Directions and Emerging Opportunities for Z Gly Leu Nh2 Research

Exploration of Z-Gly-Leu-NH2 in Novel Biocatalytic System Design

The application of biocatalysts, such as enzymes, in organic synthesis offers significant advantages in terms of selectivity and environmental sustainability. This compound can serve as a valuable molecular probe in the development and characterization of new biocatalytic systems. Researchers are exploring its use as a substrate to identify and engineer enzymes with novel activities.

The use of enzymes in industrial applications has been expanding due to advances in genetic engineering and a deeper understanding of structure-function relationships. adebiotech.org Biocatalysis is employed in the synthesis of a wide range of products, from pharmaceuticals to dermo-cosmetics. adebiotech.org The process often involves the screening of various enzymes and microorganisms to find the most efficient catalyst for a specific reaction. adebiotech.org

Future research in this area could involve using this compound as a model substrate to screen metagenomic libraries for novel proteases or acylases. The turnover of this compound by these enzymes can be monitored to identify biocatalysts with desired specificity and efficiency. Furthermore, the dipeptide can be used to study the catalytic mechanism of selected enzymes and to guide protein engineering efforts to enhance their stability and performance under industrial conditions.

Table 1: Potential Biocatalytic Transformations Involving this compound

| Transformation Type | Enzyme Class | Potential Product | Research Application |

| Hydrolysis of amide bond | Protease | Z-Gly-Leu-OH | Study of enzyme kinetics and substrate specificity |

| Removal of Z-protecting group | Hydrolase | Gly-Leu-NH2 | Green deprotection strategies in peptide synthesis |

| Acylation of the N-terminus | Acyltransferase | Acyl-Gly-Leu-NH2 | Synthesis of novel lipopeptides with surfactant properties |

| Oxidation of leucine (B10760876) side chain | Oxidase | Z-Gly-(hydroxy)Leu-NH2 | Generation of functionalized peptide building blocks |

Computational Design of this compound-Based Peptidomimetics with Tailored Research Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. nih.gov Computational methods are increasingly being used to design peptidomimetics with specific therapeutic or research applications. nih.govnih.gov this compound provides a simple scaffold for the computational design of novel peptidomimetics.

The process of in silico peptidomimetic design often involves molecular dynamics simulations and pharmacophore screening to understand the molecular determinants of physiological processes. nih.gov These computational tools can be used to predict how modifications to the this compound structure will affect its conformation and binding affinity to a target protein. nih.gov For example, researchers can computationally model the effects of replacing the leucine residue with non-natural amino acids or modifying the peptide backbone to create more rigid structures. mdpi.com

One approach is to use this compound as a starting point to design inhibitors of specific enzymes. By understanding the three-dimensional structure of the enzyme's active site, computational models can be used to design this compound analogues that bind with high affinity and selectivity. This can involve the introduction of specific functional groups that interact with key residues in the active site.

Table 2: Computationally Designed this compound Peptidomimetics and Their Potential Research Properties

| Peptidomimetic Modification | Computational Method | Tailored Property | Potential Research Application |

| N-methylation of the peptide backbone | Molecular Dynamics | Increased proteolytic stability | Development of long-lasting enzyme inhibitors |

| Replacement of Leucine with a non-natural amino acid | Homology Modeling | Altered binding specificity | Probing the active site of a target protein |

| Cyclization of the peptide backbone | Docking Simulations | Constrained conformation | Enhanced receptor binding affinity |

| Introduction of a C-terminal functional group | Quantum Mechanics | Modified electronic properties | Development of fluorescent probes for bioimaging |

Development of High-Throughput Screening Assays for this compound Analogues in Biological Research

High-throughput screening (HTS) is a powerful method for rapidly evaluating large libraries of chemical compounds for their biological activity. nih.govnih.gov The development of robust HTS assays is crucial for the discovery of new drug leads and chemical probes. nih.govnih.gov this compound can be used as a substrate to develop HTS assays for identifying inhibitors of specific enzymes, such as proteases.

A typical HTS assay for an enzyme inhibitor would involve incubating the enzyme with a library of compounds and a substrate that generates a detectable signal upon cleavage. nih.gov In the case of this compound, the peptide could be modified with a fluorophore and a quencher. Cleavage of the peptide by the enzyme would separate the fluorophore and quencher, resulting in an increase in fluorescence. This signal can be measured in a multi-well plate format, allowing for the rapid screening of thousands of compounds. nih.gov

The development of such an assay requires careful optimization of various parameters, including enzyme and substrate concentrations, incubation time, and buffer conditions. nih.gov The robustness of the assay is typically evaluated using statistical parameters such as the Z'-factor, signal-to-background ratio, and signal-to-noise ratio. nih.gov Once a reliable assay is established, it can be used to screen large compound libraries to identify potential inhibitors.

Table 3: Parameters for a High-Throughput Screening Assay Using a this compound-Based Substrate

| Assay Parameter | Description | Example Value |

| Substrate | FRET-labeled this compound analogue | 10 µM |

| Enzyme | Target Protease | 5 nM |

| Compound Library | Small molecules, natural products | 10,000 compounds |

| Assay Format | 384-well microplate | N/A |

| Detection Method | Fluorescence intensity | Excitation/Emission wavelengths |

| Positive Control | Known inhibitor of the target enzyme | 1 µM |

| Negative Control | DMSO | 1% (v/v) |

| Statistical Metric | Z'-factor | > 0.5 |

Role of this compound in Understanding Complex Peptide-Protein Interactions

The interactions between peptides and proteins are fundamental to many biological processes. nih.govresearchgate.net Understanding the molecular details of these interactions is crucial for the development of new therapeutics and diagnostic tools. nih.govresearchgate.net Simple peptides like this compound can serve as valuable tools for dissecting the complexities of peptide-protein recognition.

The binding of a peptide to a protein is governed by a combination of factors, including shape complementarity, hydrogen bonding, and hydrophobic interactions. nih.gov The well-defined structure of this compound allows researchers to systematically probe the contributions of these different forces to the binding affinity. For example, by synthesizing analogues of this compound with modifications to the glycine (B1666218) or leucine residues, it is possible to map the key residues involved in the interaction with a target protein.

Table 4: Application of this compound in Studying Peptide-Protein Interactions

| Research Question | Experimental Approach | Information Gained |

| Which residues of the peptide are critical for binding? | Alanine scanning mutagenesis of this compound analogues | Identification of binding "hotspots" |

| What is the binding affinity and stoichiometry? | Isothermal Titration Calorimetry (ITC) | Determination of Kd, ΔH, and ΔS |

| What is the structure of the peptide-protein complex? | X-ray crystallography or NMR spectroscopy | Atomic-level details of the binding interface |

| How does the peptide affect protein dynamics? | Hydrogen-deuterium exchange mass spectrometry (HDX-MS) | Changes in protein conformation upon peptide binding |

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for Z-Gly-leu-NH2 to ensure high yield and purity?

- Methodological Answer : Begin by selecting appropriate protecting groups (e.g., benzyloxycarbonyl [Z] for the N-terminus) and coupling reagents (e.g., DCC/HOBt) to minimize racemization. Monitor reaction progress via TLC or HPLC, and purify intermediates using flash chromatography or recrystallization. Final deprotection steps (e.g., catalytic hydrogenation for Z-group removal) must be optimized to avoid side reactions. Characterization via H/C NMR and mass spectrometry is critical for confirming structural integrity .

Q. How can researchers optimize HPLC conditions for accurate quantification of this compound in complex biological matrices?

- Methodological Answer : Use a reversed-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). Adjust mobile phase pH (2.5–3.5) to enhance peptide solubility and peak resolution. Validate the method for linearity (R > 0.99), limit of detection (LOD), and recovery rates (≥90%) using spiked samples. Internal standards (e.g., isotopically labeled analogs) improve reproducibility in biological samples .

Advanced Research Questions

Q. How should researchers design experiments to investigate the proteolytic stability of this compound under physiological conditions?

- Methodological Answer : Incubate the peptide with proteases (e.g., trypsin, chymotrypsin) in pH 7.4 buffers at 37°C. Use LC-MS/MS to track degradation products and calculate half-life (). Compare stability across enzyme concentrations and simulate gastrointestinal conditions (e.g., pepsin at pH 2). Include controls with stabilized analogs (e.g., D-amino acid substitutions) to identify susceptibility sites .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data on the membrane permeability of this compound?

- Methodological Answer : Re-evaluate computational models (e.g., MD simulations) by adjusting force fields or hydration parameters. Validate experimentally using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Discrepancies may arise from overlooked factors like peptide aggregation or pH-dependent ionization; incorporate these variables into revised models .

Q. How can researchers systematically analyze conflicting reports on this compound’s biological activity across cell-based assays? **

- Methodological Answer : Standardize assay conditions (e.g., cell line, serum concentration, incubation time). Perform dose-response curves to compare EC values. Investigate batch-to-batch peptide purity differences via HPLC-UV and circular dichroism (CD). Contradictions may stem from impurities affecting receptor binding or aggregation .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility when replicating published protocols for this compound synthesis?

- Methodological Answer : Document exact reagent grades, solvent drying methods, and temperature control (±1°C). Share raw NMR/HPLC data and chromatograms in supplementary materials. Cross-validate results with independent labs using blinded samples. Address variability by reporting yield ranges rather than single values .

Comparative Analytical Techniques

Table 1 : Key methods for characterizing this compound

| Technique | Parameters Analyzed | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Purity, retention time | High throughput, cost-effective | Limited resolution for isomers |

| LC-MS/MS | Molecular weight, purity | High specificity, detects degradation | Requires expensive instrumentation |

| Circular Dichroism | Secondary structure | Non-destructive, solution-phase | Sensitivity to solvent effects |

| H NMR | Structural confirmation | Atomic-level detail | Requires high sample purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.